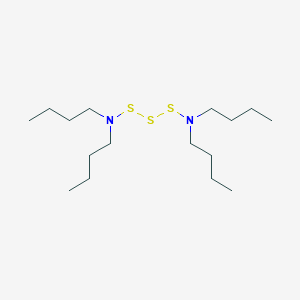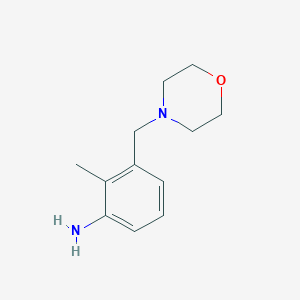
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its sulfur-containing functional groups, which can interact with various biomolecules. Specific molecular targets and pathways involved in its mechanism of action are not well-characterized in the available literature .
Comparaison Avec Des Composés Similaires
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can be compared with other similar compounds, such as:
N1,N1,N3,N3-Tetramethylpropane-1,3-diamine: A similar diamine compound with different alkyl groups.
N1,N1,N3,N3-Tetraethylpropane-1,3-diamine: Another diamine with ethyl groups instead of butyl groups.
N1,N1,N3,N3-Tetra-n-butylpropane-1,3-diamine: A compound with a similar structure but different sulfur content.
The uniqueness of this compound lies in its specific sulfur-containing functional groups, which impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H36N2S3 |
|---|---|
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
N-butyl-N-[(dibutylamino)trisulfanyl]butan-1-amine |
InChI |
InChI=1S/C16H36N2S3/c1-5-9-13-17(14-10-6-2)19-21-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
Clé InChI |
HOISGMMODHKSDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)SSSN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)



![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)


![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
